

Potential off-target effects of BMS-582949

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Compound of Interest		
Compound Name:	BMS-751324	
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Technical Support Center: BMS-582949

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BMS-582949. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of BMS-582949?

BMS-582949 is a potent and highly selective, orally active inhibitor of p38 α mitogen-activated protein kinase (MAPK).[1][2][3][4] It has an IC50 value of 13 nM for p38 α .[1][3][4] The inhibitor works by not only blocking the kinase activity of p38 but also its activation, as measured by phosphorylation.[2][5]

Q2: How selective is BMS-582949 for its primary target?

BMS-582949 has demonstrated a high degree of selectivity for p38 α . In a panel of 57 diverse kinases, it showed over 2000-fold selectivity for p38 α .[3][6] It is also reported to be 450-fold more selective for p38 α than for Jnk2 and 190-fold more selective than for Raf.[6][7]

Q3: Has BMS-582949 been associated with any significant off-target effects in clinical or preclinical studies?

Troubleshooting & Optimization





Published literature emphasizes the high selectivity of BMS-582949. While it has been evaluated in clinical trials for inflammatory conditions such as rheumatoid arthritis, psoriasis, and atherosclerosis, the available data does not highlight significant, recurring off-target effects. [8][9][10] Some studies have noted that it is a weak inhibitor of the cytochrome P450 enzyme CYP3A4, with an IC50 in the range of 18 to 40 μΜ.[6]

Q4: What are the known downstream effects of p38α inhibition by BMS-582949?

As a p38 α MAPK inhibitor, BMS-582949 effectively reduces the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF α).[1][4] It has a cellular IC50 of 50 nM for the inhibition of TNF α .[1][3][4]

Troubleshooting Guide

Issue 1: I am observing an unexpected phenotype in my cell-based assay that doesn't align with known p38 α signaling pathways.

- Question: Could this be an off-target effect of BMS-582949? Answer: While BMS-582949 is highly selective, off-target effects can be concentration-dependent or specific to a particular cellular context. To investigate this, consider the following steps:
 - Confirm On-Target Engagement: First, verify that you are observing inhibition of the p38α pathway in your experimental system at the concentrations used. This can be done by measuring the phosphorylation of a known p38α substrate, such as MK2.
 - Perform a Dose-Response Analysis: Determine if the unexpected phenotype is observed at the same concentration range that yields p38α inhibition. If the phenotype only manifests at significantly higher concentrations, it is more likely to be an off-target effect.
 - Use a Structurally Unrelated p38α Inhibitor: To confirm that the observed phenotype is due to p38α inhibition, use a different, structurally distinct p38α inhibitor. If the same phenotype is observed, it is likely an on-target effect.
 - Consider a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of p38α to see if the phenotype can be reversed.



Issue 2: My experiments are showing unexpected cellular toxicity at concentrations where I expect BMS-582949 to be selective.

- Question: Is this toxicity likely due to an off-target effect? Answer: Unforeseen toxicity can be a sign of off-target activity. To troubleshoot this:
 - Evaluate Toxicity Across Multiple Cell Lines: Assess whether the observed toxicity is specific to one cell line or occurs across multiple cell lines. Cell line-specific toxicity may point to a unique off-target interaction.
 - Conduct a Kinome-Wide Screen: If the unexpected toxicity is a persistent issue and you suspect an off-target kinase, a broad kinase profiling service can help identify other kinases that are inhibited by BMS-582949 at the concentrations you are using.
 - Review the Literature for Similar Compounds: Investigate whether the chemical scaffold of BMS-582949 is similar to other compounds known to have specific toxicities.

Quantitative Data Summary

The following table summarizes the known selectivity and potency of BMS-582949.

Target	IC50 (nM)	Selectivity (Fold)	Notes
ρ38α ΜΑΡΚ	13	-	Primary Target
Cellular TNFα	50	-	Functional cellular potency
Jnk2	-	450	High selectivity over a related MAP kinase.
Raf	-	190	High selectivity.
Panel of 57 Kinases	-	>2000	Highly selective over a broad range of kinases.
CYP3A4	18,000 - 40,000	-	Weak inhibition.



Key Experimental Protocols

Protocol 1: Western Blot for p38 MAPK Pathway Inhibition

- Objective: To confirm that BMS-582949 is inhibiting the p38α MAPK pathway in a cellular context.
- Methodology:
 - Plate cells and allow them to adhere overnight.
 - Pre-treat cells with a dose-range of BMS-582949 or vehicle control for 1-2 hours.
 - Stimulate the cells with a known activator of the p38 MAPK pathway (e.g., LPS, anisomycin) for the recommended time.
 - Lyse the cells and quantify protein concentration.
 - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK.
 - Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
 - Analyze the band intensities to determine the extent of p38 phosphorylation inhibition.

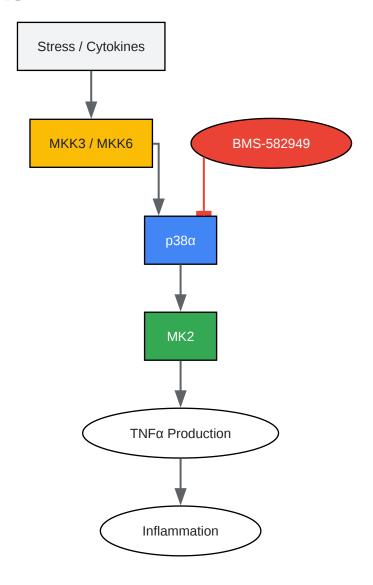
Protocol 2: Kinase Selectivity Profiling

- Objective: To identify potential off-target kinases of BMS-582949.
- · Methodology:
 - Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases.



- \circ Provide the service with a sample of BMS-582949 at a concentration significantly higher than its p38 α IC50 (e.g., 1 μ M) to identify potential off-targets.
- The service will typically perform in vitro kinase assays, measuring the ability of BMS-582949 to inhibit the activity of each kinase in the panel.
- The results will be provided as a percentage of inhibition for each kinase.
- For any significant "hits" (kinases that are strongly inhibited), follow up with IC50
 determination to quantify the potency of BMS-582949 against these potential off-targets.

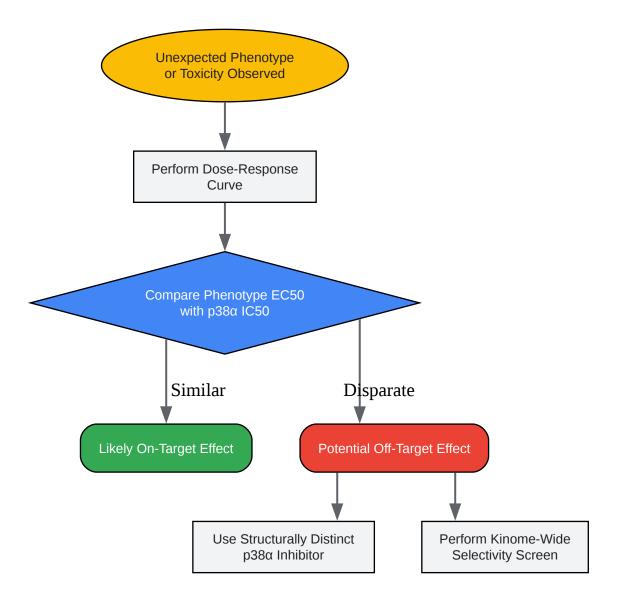
Visualizations



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Caption: p38α MAPK signaling pathway and the inhibitory action of BMS-582949.



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Caption: A logical workflow for troubleshooting potential off-target effects.

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